REACTION_CXSMILES
|
[C:1]1([C:7]2[C:8](=[O:16])O[C:10](C)(C)[O:11][C:12]=2[CH3:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=[N:18][C:19]([CH3:29])([C:21]1[CH:26]=[C:25]([Cl:27])[CH:24]=[C:23]([Cl:28])[CH:22]=1)[CH3:20]>>[CH3:13][C:12]1[O:11][CH2:10][N:18]([C:19]([CH3:29])([C:21]2[CH:22]=[C:23]([Cl:28])[CH:24]=[C:25]([Cl:27])[CH:26]=2)[CH3:20])[C:8](=[O:16])[C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
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Name
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|
Quantity
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0.65 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C=1C(OC(OC1C)(C)C)=O
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Name
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N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine
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Quantity
|
0.65 g
|
Type
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reactant
|
Smiles
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C=NC(C)(C1=CC(=CC(=C1)Cl)Cl)C
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was subjected to recrystallization from a mixed solvent of hexane and ethyl acetate
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Name
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|
Type
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product
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Smiles
|
CC1=C(C(N(CO1)C(C)(C1=CC(=CC(=C1)Cl)Cl)C)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |